molecular formula C29H51NO9 B1671484 Epicoccamide

Epicoccamide

Cat. No.: B1671484
M. Wt: 557.7 g/mol
InChI Key: GLMMQSHEMIVRFP-CHSDNGCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epicoccamide A is a mannosylated tetramic acid derivative first isolated from the endophytic fungus Epicoccum sp. CPCC 400996 . Its structure comprises three distinct moieties:

  • A tetramic acid core (pyrrolidine-2,4-dione ring).
  • A linear aliphatic chain (C18–C22).
  • A β-D-mannose group linked via glycosylation .

The compound is biosynthesized through a PKS-NRPS hybrid pathway, where a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) collaborate to assemble the tetramate scaffold. A reductive (R) domain catalyzes Dieckmann cyclization to form the tetramic acid ring, while a methyltransferase (EpiF) installs an N-methyl group .

Scientific Research Applications

Chemical Structure and Biosynthesis

Epicoccamide, specifically This compound A, is characterized as an O-d-mannosylated acyltetramic acid. It was first isolated from Epicoccum purpurascens in 2003 and later identified in other species such as Epicoccum nigrum. The biosynthetic gene cluster responsible for its production has been elucidated through genome mining and genetic manipulation techniques, revealing a hybrid polyketide synthase-nonribosomal peptide synthetase pathway .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that it has weak toxicity against Staphylococcus aureus and other pathogens. The minimal inhibitory concentration (MIC) of this compound against Staphylococcus aureus is reported to be higher compared to its aglycone derivative, which shows significantly stronger antibacterial activity with an MIC of 1 μg/mL .

Comparative Antimicrobial Efficacy

CompoundMIC against S. aureusMIC against HeLa Cells
This compound64 μg/mL76 μM
This compound Aglycone1 μg/mL19 μM

This table illustrates the enhanced efficacy of the aglycone form over the parent compound, suggesting that structural modifications can significantly influence biological activity.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies show that while this compound itself has moderate cytotoxicity, its aglycone derivative demonstrates much stronger inhibitory effects on cancer cells, indicating potential as a chemotherapeutic agent. The half inhibitory concentration (IC50) values for this compound-aglycone are considerably lower than those for this compound itself, emphasizing its promise in cancer treatment .

Therapeutic Potential in Drug Discovery

The unique structure of this compound positions it as a candidate for drug development, particularly in addressing antibiotic resistance. Given the increasing global health challenge posed by resistant pathogens, compounds like this compound could serve as lead structures for novel antibiotics or adjunct therapies . Furthermore, ongoing research into the modulation of its biosynthesis through metabolic engineering may enhance production yields and diversify derivatives with improved pharmacological profiles .

Case Studies and Research Insights

  • Biosynthetic Pathway Elucidation : A study utilized genome mining to identify the biosynthetic gene cluster for this compound A in Epicoccum sp. CPCC 400996. Genetic knockouts confirmed the role of specific genes in the production pathway, paving the way for targeted biosynthetic manipulation .
  • Antimicrobial Screening : In vitro assays demonstrated that extractive cultures can yield higher concentrations of bioactive compounds from Epicoccum, highlighting the importance of culture conditions in maximizing antimicrobial efficacy .
  • Cytotoxicity Profiling : Research indicated that the structural differences between this compound and its aglycone significantly affect their interactions with cellular targets, suggesting distinct mechanisms of action that warrant further investigation .

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 Epicoccamides B–D

Epicoccamides B–D are congeners of epicoccamide A, isolated from Epicoccum spp. . Key differences include:

  • Chain length : this compound D has a longer aliphatic chain (C24 vs. C18–C22 in this compound A), enhancing lipophilicity.
  • Substitutions : this compound B lacks the N-methyl group, while this compound C features a truncated chain .
Feature This compound A This compound B This compound C This compound D
Aliphatic chain length C18–C22 C18–C22 C16 C24
N-methylation Yes No No No
Mannose group β-D-mannose β-D-mannose β-D-mannose β-D-mannose
Cytotoxicity (HeLa) Non-cytotoxic Moderate Moderate CC50: 17.0 µM
Source Epicoccum sp. CPCC 400996 Epicoccum sp. (associated with Pholiota squarrosa)

Data compiled from

2.1.2 Burnettramic Acid

Produced by Aspergillus burnettii, burnettramic acid shares a tetramic acid core and mannose group but differs in:

  • Oxidative modifications : Hydroxylations catalyzed by cytochrome P450 BuaG, absent in this compound biosynthesis .
  • Lack of N-methylation: No methyltransferase homolog (EpiF) in its gene cluster .
2.2 Functional Analogues
2.2.1 Equisetin (Fusarium heterosporum)

Equisetin, a fungal tetramate, shares a PKS-NRPS hybrid biosynthesis pathway but diverges in:

  • Tailoring enzymes: Equisetin’s gene cluster includes a trans-enoyl reductase (ER) for polyketide processing, whereas this compound uses EpiC (a homologous ER) for cyclization .
  • Bioactivity : Equisetin exhibits antifungal properties, while epicoccamides show species-specific morphogenesis induction (e.g., this compound D in Phoma destructiva) .
2.2.2 Himeic Acid (Aspergillus japonicus)

Himeic acid features a shorter aliphatic chain (C14) and additional epoxide groups introduced by P450 enzymes, unlike this compound’s linear chain .

Biological Activity

Epicoccamide, a secondary metabolite derived from the Epicoccum genus, has garnered attention for its diverse biological activities. This article delves into the compound's biosynthesis, chemical structure, and various biological effects, supported by recent research findings and case studies.

Biosynthesis and Chemical Structure

This compound is classified as an O-d-mannosylated acyltetramic acid. It was first isolated from Epicoccum purpurascens in 2003 and has since been identified in other Epicoccum species. The biosynthetic gene cluster (BGC) responsible for its production has been characterized through genome mining techniques, revealing a complex pathway involving polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) . The key genes identified include epiA, which encodes a tetramate-forming PKS-NRPS hybrid that is crucial for the synthesis of this compound A.

Antimicrobial Properties

This compound exhibits varying degrees of antimicrobial activity. Recent studies have shown that while this compound itself displays weak toxicity against Staphylococcus aureus and HeLa cell lines, its aglycone derivative demonstrates significantly enhanced antibacterial properties with a minimal inhibitory concentration (MIC) of 1 μg/mL against S. aureus . This suggests that glycosylation plays a critical role in modulating the biological activity of this compound.

CompoundMIC against S. aureusHalf Inhibitory Concentration (HeLa)
This compound64 μg/mL76 μM
This compound Aglycone1 μg/mL19 μM

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The aglycone variant showed stronger growth inhibition compared to the parent compound, indicating that structural modifications can enhance biological activity. For instance, the half inhibitory concentration (IC50) for the aglycone against WI-38 cells was found to be 15 μM, compared to 38 μM for this compound .

In Silico Studies

Case Studies and Research Findings

  • Production Techniques : A study demonstrated that using extractive culture methods with hydrophobic resins can enhance the yield of this compound aglycone, facilitating its isolation and subsequent biological testing .
  • Structural Elucidation : Chemical analyses have confirmed the structural identity of this compound and its derivatives, providing insights into their mechanisms of action and potential therapeutic applications .
  • Pharmacological Potential : The diverse bioactivities of epicoccamides, including their cytotoxic effects and antimicrobial properties, position them as potential leads in drug discovery efforts targeting various diseases .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and identifying Epicoccamide from fungal sources?

this compound is typically isolated via bioassay-directed fractionation. The process involves:

  • Extraction : Ethyl acetate or methanol extraction of fungal biomass (e.g., Epicoccum nigrum).
  • Fractionation : Column chromatography (e.g., silica gel, Sephadex LH-20) guided by bioactivity (e.g., cytotoxicity assays).
  • Structural Elucidation : Nuclear Magnetic Resonance (NMR; 1D and 2D experiments) and High-Resolution Mass Spectrometry (HRMS) to resolve its unique hybrid structure (glycoside, fatty acid, and tetramic acid subunits) .
  • Validation : Comparison with published spectral data for known this compound derivatives.

Q. How can researchers validate the purity and structural integrity of synthesized or isolated this compound?

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode array detection.
  • Structural Confirmation :

  • NMR : Cross-peak analysis in COSY, HSQC, and HMBC spectra to confirm connectivity.
  • Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
  • X-ray Crystallography (if crystalline): Absolute configuration determination .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

  • Cytotoxicity : SRB or MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • NF-κB Inhibition : Luciferase reporter assays in transfected cells stimulated with TNF-α or LPS.
  • Dose-Response Analysis : IC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of NF-κB inhibition?

  • Target Selection : Prioritize proteins critical to NF-κB signaling (e.g., p50/p65 heterodimer, IκB kinase).
  • Docking Workflow :

Prepare ligand (this compound) and receptor (PDB ID for NF-κB subunits) using tools like AutoDock Vina.

Analyze binding affinities and interaction patterns (hydrogen bonds, hydrophobic contacts).

Validate with mutagenesis or competitive binding assays .

  • Limitations : Address false positives by cross-referencing with experimental IC₅₀ values.

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Source Variability : Compare fungal strains, growth conditions, and extraction protocols.
  • Assay Standardization : Use identical cell lines, controls, and endpoint measurements (e.g., ATP vs. resazurin assays).
  • Meta-Analysis : Pool data from multiple studies to identify trends or outliers .
  • Mechanistic Follow-Up : Test conflicting results in secondary assays (e.g., apoptosis vs. necrosis markers).

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

  • Derivatization : Modify functional groups (e.g., glycoside moiety, fatty acid chain length).
  • Assay Cascade :

Primary Screen : Cytotoxicity/NF-κB inhibition.

Secondary Screen : Selectivity (e.g., normal cell lines, off-target kinases).

In Vivo Validation : Murine models for bioavailability and toxicity.

  • Data Integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural features with activity .

Q. What ethical considerations apply to in vivo studies of this compound’s therapeutic potential?

  • Animal Welfare : Follow ARRIVE guidelines for humane endpoints, sample sizes, and pain management.
  • Data Transparency : Publish negative results to avoid publication bias.
  • Regulatory Compliance : Obtain approval from institutional animal care committees (IACUC) .

Q. Methodological Challenges and Solutions

Q. How should researchers address low yields of this compound during isolation?

  • Fungal Optimization : Adjust fermentation parameters (pH, temperature, media composition).
  • Synthetic Biology : Heterologous expression of biosynthetic gene clusters in tractable hosts (e.g., Aspergillus nidulans).
  • Scale-Up Strategies : Utilize preparative HPLC or countercurrent chromatography .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism).
  • Error Propagation : Report 95% confidence intervals for IC₅₀ values.
  • Reproducibility : Triplicate experiments with independent biological replicates .

Q. How can researchers integrate multi-omics data to explore this compound’s biosynthetic pathway?

  • Genomics : Annotate Epicoccum genomes for polyketide synthase (PKS) and NRPS genes.
  • Transcriptomics : Identify upregulated genes under stress conditions.
  • Metabolomics : LC-MS/MS networking to map intermediates .

Properties

IUPAC Name

(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMMQSHEMIVRFP-CHSDNGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.